4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate
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Overview
Description
4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the treatment of β-hydroxy amides with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve continuous flow processes to enhance safety and efficiency. For example, the cyclodehydration of β-hydroxy amides can be performed in a flow reactor containing commercial manganese dioxide, which simplifies the process and reduces the risk of blockages .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazoles with different substitution patterns .
Scientific Research Applications
4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an oxazole ring with a carbamate group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-ethyl-5-methyl-1,2-oxazol-3-yl) N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-6-5(2)13-10-7(6)12-8(11)9-3/h4H2,1-3H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHCQBGDDPBJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1OC(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24240-89-9 |
Source
|
Record name | 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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